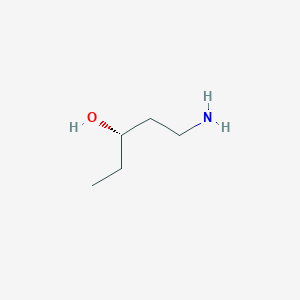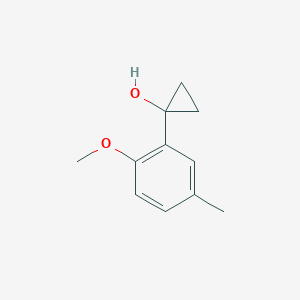
(S)-1-Aminopentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Aminopentan-3-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister, left) configuration in the Cahn-Ingold-Prelog priority rules.
准备方法
Synthetic Routes and Reaction Conditions
(S)-1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another synthetic route involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using enzymes such as transaminases or reductases. These enzymes catalyze the conversion of prochiral substrates to the desired chiral product with high enantioselectivity. The use of biocatalysts is advantageous due to their mild reaction conditions, high specificity, and environmentally friendly nature.
化学反应分析
Types of Reactions
(S)-1-Aminopentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon), NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
(S)-1-Aminopentan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its chiral nature and functional groups.
作用机制
The mechanism of action of (S)-1-Aminopentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as a chiral amino alcohol, it can act as a ligand for certain enzymes, influencing their catalytic activity and selectivity. The molecular targets and pathways involved vary based on the specific context of its use.
相似化合物的比较
(S)-1-Aminopentan-3-ol can be compared with other chiral amino alcohols, such as ®-1-Aminopentan-3-ol, (S)-2-Amino-1-butanol, and (S)-3-Amino-2-butanol. These compounds share similar structural features but differ in the position of the amino and hydroxyl groups or the length of the carbon chain. The uniqueness of this compound lies in its specific spatial arrangement and functional group positioning, which confer distinct chemical and biological properties.
List of Similar Compounds
- ®-1-Aminopentan-3-ol
- (S)-2-Amino-1-butanol
- (S)-3-Amino-2-butanol
- (S)-1-Amino-2-propanol
属性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC 名称 |
(3S)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI 键 |
RPOTYPSPQZVIJY-YFKPBYRVSA-N |
手性 SMILES |
CC[C@@H](CCN)O |
规范 SMILES |
CCC(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)





![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)


